Khk-IN-2
Overview
Description
KHK-IN-2 is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme involved in fructose metabolism. Its chemical structure is represented as C₁₆H₁₉F₃N₄O₃, and its CAS number is 2135304-43-5 . This compound inhibits KHK with an IC₅₀ of 0.45 μM.
Preparation Methods
Synthetic Routes:: The synthetic routes for KHK-IN-2 are not widely documented in the literature. it is typically synthesized using organic chemistry techniques. Researchers may employ various reactions to assemble the compound, but specific details remain proprietary.
Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. As a research compound, it is primarily synthesized in laboratory settings.
Chemical Reactions Analysis
KHK-IN-2 likely undergoes various chemical reactions, although comprehensive studies are scarce. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. The major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
KHK-IN-2 has gained attention in scientific research across multiple fields:
Medicine: Researchers explore its potential therapeutic applications, especially related to metabolic disorders and fructose metabolism.
Biochemistry: this compound aids in understanding fructose metabolism pathways.
Pharmacology: Investigations focus on its effects on metabolic enzymes and potential drug development.
Mechanism of Action
KHK-IN-2 inhibits KHK, a critical enzyme in fructose metabolism. By blocking KHK, it modulates fructose utilization and may impact metabolic pathways. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
KHK-IN-2’s uniqueness lies in its selectivity for KHK. While similar compounds exist, this compound’s specific inhibition profile sets it apart. Unfortunately, I don’t have information on other similar compounds at this time.
Properties
IUPAC Name |
6-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11-12,24-26H,2-3,6-8H2,1H3/t11-,12-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXYODRCHXHTQ-HUBLWGQQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC(C(C3)O)O)C(F)(F)F)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C@H](C3)O)O)C(F)(F)F)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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